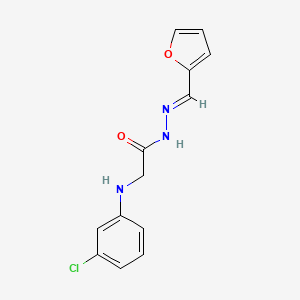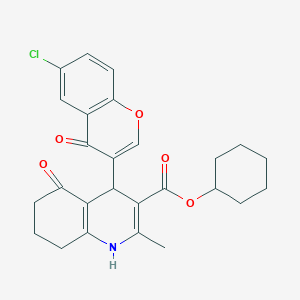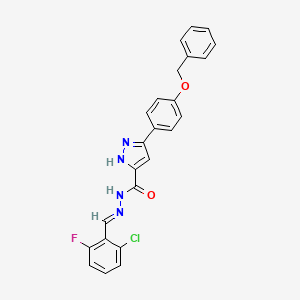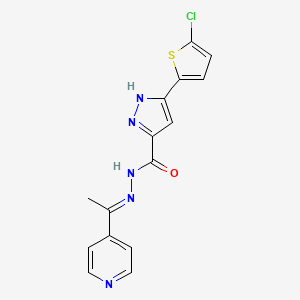![molecular formula C22H16N4O4S B11657610 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile CAS No. 337500-72-8](/img/structure/B11657610.png)
2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a pyridine scaffold. This compound is notable for its potential biological activity and its structural uniqueness, which includes multiple functional groups such as amino, sulfanyl, and methoxy groups, as well as dihydroxyphenyl and dicarbonitrile moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile typically involves multi-component reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of malononitrile molecules with thiols and aldehydes . Another approach is the three-component reaction (3CR), which involves the condensation of malononitrile with 2-arylidenemalononitrile and S-nucleophiles . These reactions are often catalyzed by bases such as triethylamine, inorganic bases, or boric acid, and can be enhanced using ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound can be achieved using similar multi-component reactions, scaled up with appropriate catalysts and reaction conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of nitro groups can yield amines .
Scientific Research Applications
2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with different enzymes and receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
- 2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridines
Uniqueness
2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and its potential biological activity. Compared to similar compounds, it offers a distinct set of properties that make it valuable for various scientific research applications .
Properties
CAS No. |
337500-72-8 |
|---|---|
Molecular Formula |
C22H16N4O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C22H16N4O4S/c1-30-14-5-2-12(3-6-14)20-15(9-23)21(25)26-22(16(20)10-24)31-11-19(29)13-4-7-17(27)18(28)8-13/h2-8,27-28H,11H2,1H3,(H2,25,26) |
InChI Key |
JIXBRUVNAHKTBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC(=C(C=C3)O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11657527.png)
![3-(5-methyl-2-thienyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657529.png)
![dimethyl 2-[2,2,6-trimethyl-3-thioxo-1-{[4-(trifluoromethyl)phenyl]carbonyl}-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11657533.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657558.png)
![4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11657572.png)
![Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657576.png)
![4-Tert-butyl-N-{[4-(3-methylphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11657580.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine](/img/structure/B11657582.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11657592.png)
![5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11657593.png)



